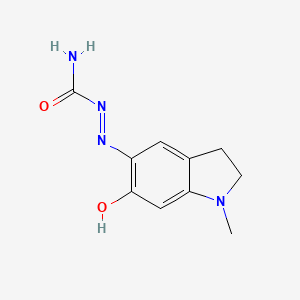
Fenyramidol, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenyramidol, (S)-, involves the reaction of 2-aminopyridine with phenylacetaldehyde. The reaction typically occurs under acidic conditions, leading to the formation of the desired product through a condensation reaction .
Industrial Production Methods
Industrial production of Fenyramidol, (S)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Fenyramidol, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Fenyramidol, (S)-, into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Fenyramidol, (S)-, has a wide range of scientific research applications:
Mechanism of Action
Fenyramidol, (S)-, exerts its effects by inhibiting the metabolism of certain neurotransmitters, leading to muscle relaxation. The compound targets specific receptors in the central nervous system, modulating the release of neurotransmitters and reducing muscle spasms . The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methocarbamol: Another muscle relaxant with similar applications but different chemical structure.
Cyclobenzaprine: Used for muscle spasms, with a different mechanism of action.
Carisoprodol: A muscle relaxant with sedative properties.
Uniqueness
Fenyramidol, (S)-, is unique due to its specific chemical structure, which allows it to interact with particular receptors in the central nervous system. This interaction results in effective muscle relaxation with fewer side effects compared to other muscle relaxants .
Properties
| 92842-84-7 | |
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(1S)-1-phenyl-2-(pyridin-2-ylamino)ethanol |
InChI |
InChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15)/t12-/m1/s1 |
InChI Key |
ZEAJXCPGHPJVNP-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CNC2=CC=CC=N2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



